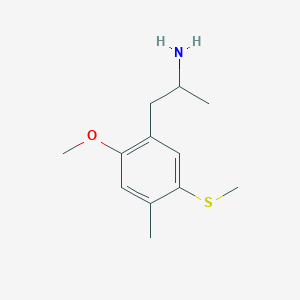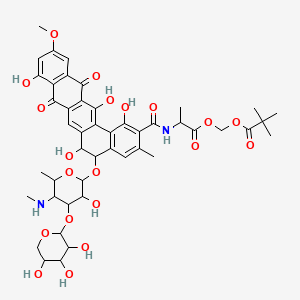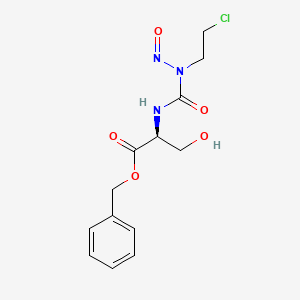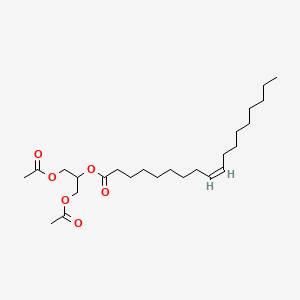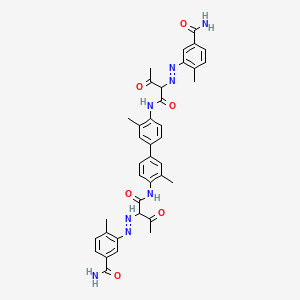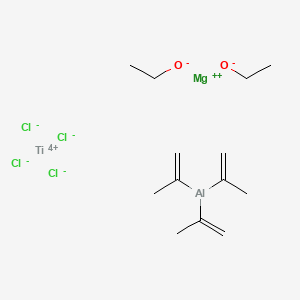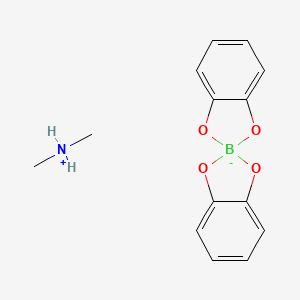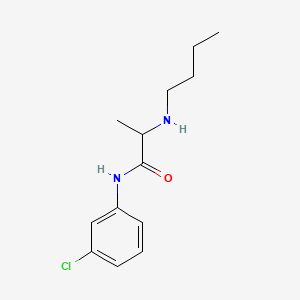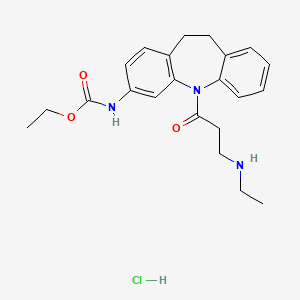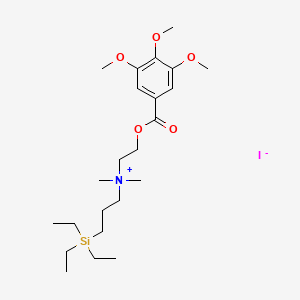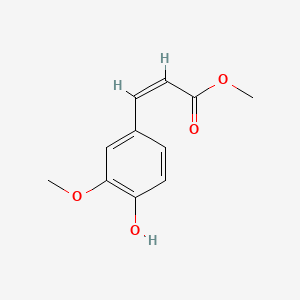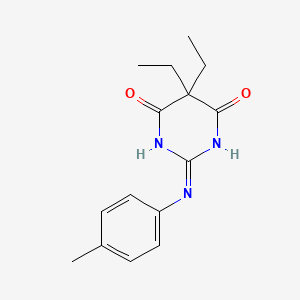
1-Piperazinecarboxamide, N-((methylamino)carbonyl)-4-(3-(trifluoromethyl)phenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Piperazinecarboxamide, N-((methylamino)carbonyl)-4-(3-(trifluoromethyl)phenyl)- is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring, a carboxamide group, and a trifluoromethyl-substituted phenyl group
Métodos De Preparación
The synthesis of 1-Piperazinecarboxamide, N-((methylamino)carbonyl)-4-(3-(trifluoromethyl)phenyl)- typically involves multiple steps, including the formation of the piperazine ring and the introduction of the trifluoromethyl group. One common synthetic route involves the reaction of piperazine with a suitable carboxylic acid derivative to form the piperazinecarboxamide. The trifluoromethyl group can be introduced through electrophilic or nucleophilic substitution reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate .
Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product. Catalysts and solvents are often used to facilitate the reactions and improve efficiency.
Análisis De Reacciones Químicas
1-Piperazinecarboxamide, N-((methylamino)carbonyl)-4-(3-(trifluoromethyl)phenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-Piperazinecarboxamide, N-((methylamino)carbonyl)-4-(3-(trifluoromethyl)phenyl)- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infectious diseases.
Mecanismo De Acción
The mechanism of action of 1-Piperazinecarboxamide, N-((methylamino)carbonyl)-4-(3-(trifluoromethyl)phenyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
1-Piperazinecarboxamide, N-((methylamino)carbonyl)-4-(3-(trifluoromethyl)phenyl)- can be compared with other piperazine derivatives, such as:
N-Phenylpiperazine-1-carboxamide: Similar in structure but lacks the trifluoromethyl group, leading to different chemical and biological properties.
N-Methyl-1-piperazinecarboxamide:
The uniqueness of 1-Piperazinecarboxamide, N-((methylamino)carbonyl)-4-(3-(trifluoromethyl)phenyl)- lies in the presence of the trifluoromethyl group, which imparts distinct chemical properties and potential biological activities.
Propiedades
Número CAS |
80712-11-4 |
|---|---|
Fórmula molecular |
C14H17F3N4O2 |
Peso molecular |
330.31 g/mol |
Nombre IUPAC |
N-(methylcarbamoyl)-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide |
InChI |
InChI=1S/C14H17F3N4O2/c1-18-12(22)19-13(23)21-7-5-20(6-8-21)11-4-2-3-10(9-11)14(15,16)17/h2-4,9H,5-8H2,1H3,(H2,18,19,22,23) |
Clave InChI |
DKSFCNMOTRIIMD-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)NC(=O)N1CCN(CC1)C2=CC=CC(=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


